N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a naphthamide moiety, and a phenethylamino group, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c28-20(24-13-12-16-6-2-1-3-7-16)15-30-23-27-26-22(31-23)25-21(29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14H,12-13,15H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIBLDVAMDGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the Phenethylamino Group: The phenethylamino group is introduced via a nucleophilic substitution reaction, where phenethylamine reacts with an appropriate electrophilic intermediate.
Coupling with Naphthamide: The final step involves coupling the thiadiazole derivative with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenethylamino moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and thiadiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole or naphthamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies have investigated its efficacy in targeting specific enzymes or receptors involved in disease pathways, making it a promising lead compound for drug discovery.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamino group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thiadiazole ring can participate in redox reactions, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-triazol-2-yl)-2-naphthamide
Uniqueness
Compared to similar compounds, N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can engage in unique interactions and reactions that are not possible with oxadiazole or triazole analogs, making it a valuable compound for diverse scientific investigations.
Biological Activity
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a thiadiazole ring linked to a naphthamide structure through a sulfur-containing moiety. The presence of the thiadiazole scaffold is significant as it has been associated with various biological activities including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity (MIC) | Target Organisms |
|---|---|---|
| 1 | 32.6 μg/mL | S. aureus, E. coli |
| 2 | 47.5 μg/mL | P. aeruginosa, B. cereus |
These results suggest that the thiadiazole moiety contributes to the antibacterial efficacy through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, this compound has been evaluated for its cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer):
| Cell Line | GI50 (μg/mL) | Inhibition (%) |
|---|---|---|
| HCT116 | 3.29 | 89.2 |
| H460 | 10 | 75 |
| MCF-7 | 5 | 80 |
These findings indicate that the compound exhibits strong antiproliferative activity, potentially through apoptosis induction or cell cycle arrest mechanisms .
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has also been explored. In animal models, compounds containing the thiadiazole scaffold have shown efficacy in reducing seizure activity and protecting neuronal cells from oxidative stress:
- Mechanism : The presence of the thiadiazole ring enhances antioxidant activity and may modulate neurotransmitter systems.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
- Oxidative Stress Reduction : Antioxidant properties help mitigate oxidative damage in neuronal tissues.
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives:
- Antimicrobial Efficacy : A study found that a series of substituted thiadiazoles exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus, with some compounds showing MIC values lower than standard antibiotics .
- Cytotoxicity in Cancer Models : Research demonstrated that derivatives similar to this compound effectively inhibited growth in various tumor cell lines with minimal toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiosemicarbazide intermediates and proceeding through cyclization and coupling steps. Key optimizations include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for heterocycle formation .
- Temperature control : Reflux conditions (90–100°C) improve cyclization efficiency, as seen in analogous thiadiazole syntheses .
- Catalysts : Triethylamine or N-ethylmorpholine can accelerate amide bond formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding motifs .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for understanding π-stacking interactions .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- Enzyme inhibition : Spectrophotometric assays for lipoxygenase or cyclooxygenase activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?
- Methodological Answer :
- Replicate experiments : Control variables like solvent (DMSO vs. ethanol) and cell passage number .
- Orthogonal assays : Combine in vitro (e.g., enzymatic) and in silico (molecular docking) data to validate mechanisms .
- Statistical analysis : Use ANOVA to identify outliers or batch effects in dose-response curves .
Q. What computational strategies are employed to predict the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions with proteins (e.g., EGFR, COX-2) using PubChem-derived 3D structures .
- MD simulations : GROMACS assesses binding stability under physiological conditions .
- QSAR modeling : Correlates substituent electronegativity (e.g., trifluoromethyl groups) with activity trends .
Q. How can the synthesis of this compound be scaled without compromising purity for in vivo studies?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize side reactions during thiadiazole cyclization .
- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .
- In-line analytics : HPLC-MS monitors intermediates in real time .
Q. What strategies are used to explore structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified phenethyl or naphthamide groups to test hydrogen bonding and lipophilicity effects .
- Bioisosteric replacement : Swap thiadiazole with oxadiazole or triazole rings to assess heterocycle-specific activity .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfur atoms) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
